(Bromomethyl)cyclobutane
Overview
Description
(Bromomethyl)cyclobutane is a chemical compound that has been the subject of research due to its potential applications in organic synthesis. The compound consists of a cyclobutane ring, which is a four-membered carbon ring, substituted with a bromomethyl group. This structure is of interest in the synthesis of various organic molecules, including pharmaceuticals and complex organic compounds.
Synthesis Analysis
The synthesis of (Bromomethyl)cyclobutane has been improved to increase its yield and purity. One method involves starting with diethyl malonate and trimethylene chlorobromide, which undergo a phase transfer catalyzed ring closure to form cyclobutyl formic acid. This intermediate is then subjected to hydrolysis, decarboxylation, reduction, tosylation, and finally bromination to produce (Bromomethyl)cyclobutane with a high purity. The overall yield of this improved process is reported to be 41%, which is significant for industrial production due to its mild reaction conditions and convenient work-up .
Molecular Structure Analysis
The molecular structure of (Bromomethyl)cyclobutane is characterized by the presence of a cyclobutane ring, which is known for its strain due to the smaller ring size compared to more common five- or six-membered rings. The bromomethyl group attached to this ring is a functional group that can participate in various chemical reactions, making the molecule a versatile intermediate in organic synthesis.
Chemical Reactions Analysis
(Bromomethyl)cyclobutane can be used as a starting material for further chemical transformations. For instance, it can undergo condensation reactions with diethyl malonate, followed by decarboxylation to synthesize compounds like 3-cyclobutylpropanoic acid. This particular transformation demonstrates the reactivity of the bromomethyl group and the ability of the cyclobutane ring to be incorporated into more complex organic structures .
Physical and Chemical Properties Analysis
While the specific physical properties of (Bromomethyl)cyclobutane are not detailed in the provided papers, we can infer that as a small organic molecule with a halogenated substituent, it is likely to be a liquid at room temperature with a relatively high boiling point due to the presence of the bromine atom. The chemical properties are highlighted by its reactivity in synthesis, where it can be used to create various organic compounds, indicating its stability under certain conditions and its reactivity under others. The high yield and purity achieved in its synthesis suggest that it has consistent and predictable properties that are advantageous for industrial-scale production .
Scientific Research Applications
Synthesis of Racemic 3-Cyclobutylalanine
- Application Summary: (Bromomethyl)cyclobutane is used in the synthesis of racemic 3-cyclobutylalanine . This compound is an amino acid derivative and can be used in the production of peptides and proteins.
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Synthesis of 17-(Cyclobutylmethyl)morphinan-3-ol (Butorphan)
- Application Summary: (Bromomethyl)cyclobutane is used in the synthesis of 17-(cyclobutylmethyl)morphinan-3-ol, also known as butorphan . Butorphan is a morphinan-type synthetic agonist–antagonist opioid analgesic developed by Bristol-Myers.
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Synthesis of Cyclobutane-based Polymers
- Application Summary: (Bromomethyl)cyclobutane can be used in the synthesis of cyclobutane-based polymers . These polymers demonstrate unique properties that make them ideal for specific applications, such as increased flexibility and resistance to environmental stress .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Synthesis of Cyclobutane Pyrimidine Dimers
- Application Summary: (Bromomethyl)cyclobutane can be used in the synthesis of cyclobutane pyrimidine dimers (CPDs) . These dimers form in DNA when it’s exposed to UV light. Although these dimers can lead to mutations and cancer, organisms have evolved mechanisms to repair this damage .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Synthesis of Rubber and Certain Types of Plastics
- Application Summary: (Bromomethyl)cyclobutane plays a significant role in the manufacturing of rubber and certain types of plastics . This is due to its ability to form polymers, a feature that gives it utility in various industrial applications .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Potential as an Energy Source
- Application Summary: Recent research on cyclobutane has delved into its potential as an energy source . This is due to its unique chemical properties and inherent strain in its molecular structure .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .
Safety And Hazards
properties
IUPAC Name |
bromomethylcyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c6-4-5-2-1-3-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHFTXCMKFVKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370428 | |
Record name | (Bromomethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Bromomethyl)cyclobutane | |
CAS RN |
17247-58-4 | |
Record name | (Bromomethyl)cyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17247-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Bromomethyl)cyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017247584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Bromomethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Bromomethyl)cyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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